Ac-Gln-Trp-Leu-NH2

Description

Significance of Short Peptides and Peptide Mimetics in Biological Research

Short peptides, typically consisting of 2 to 50 amino acids, and their synthetic analogues, known as peptide mimetics, are of considerable importance in biological research. longdom.org Their small size can offer advantages such as improved penetration of tissues and the ability to cross cell membranes, which is a significant hurdle for larger molecules. nih.govunacademy.com This makes them valuable tools for investigating cellular functions and for the potential development of new therapeutic agents. nih.govunimi.it

The study of short peptides allows researchers to probe the specific interactions between molecules in biological systems. unacademy.com By synthesizing and modifying these peptides, scientists can investigate the structure-activity relationships that govern their biological effects. rsc.org Furthermore, short peptides can be designed to target specific biological processes, offering a high degree of precision in research applications. unacademy.com

Chemical Structure and Post-Translational Modifications of Ac-Gln-Trp-Leu-NH2

This compound is a tetrapeptide, meaning it is composed of four amino acid residues. The sequence of these amino acids is Glutamine (Gln), Tryptophan (Trp), and Leucine (B10760876) (Leu).

This peptide features two key modifications that are analogous to post-translational modifications in natural proteins:

N-terminal Acetylation (Ac-) : An acetyl group (Ac) is attached to the N-terminus of the glutamine residue. Acetylation is a common modification in natural peptides and proteins and can influence their stability and biological activity. genscript.com

C-terminal Amidation (-NH2) : The C-terminus of the leucine residue is amidated, meaning the typical carboxyl group is replaced with an amide group. This modification can also enhance the stability of the peptide by making it more resistant to degradation by certain enzymes. researchgate.net

These modifications are intentionally included in the synthetic design of the peptide to potentially enhance its properties for research purposes. genscript.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25H36N6O5 |

| Molecular Weight | 500.59 g/mol |

| Amino Acid Sequence | Gln-Trp-Leu |

Historical Context and Emergence of this compound as a Research Subject

While the specific historical timeline of this compound's emergence as a distinct research subject is not extensively documented in publicly available literature, its development is rooted in the broader history of peptide chemistry and the study of structure-activity relationships. The foundational work on identifying and synthesizing amino acids began in the 19th and early 20th centuries, with the last of the 20 common amino acids, threonine, being discovered in 1935. wikipedia.org The development of techniques like solid-phase peptide synthesis (SPPS) revolutionized the ability of scientists to create custom peptides for research. longdom.org

The study of peptide families with similar C-terminal sequences, such as the LWamide family with a Gly-Leu-Trp-NH2 terminus found in hydra, has provided insights into the roles of specific peptide structures in biological signaling. pnas.org The investigation of synthetic peptides like this compound is a logical progression of this research, allowing for a more controlled examination of how specific amino acid sequences and modifications influence biological activity.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound lies in its utility as a tool for probing biological systems. Synthetic peptides with defined structures are crucial for a variety of research applications, including:

Drug Discovery and Development : Peptides serve as building blocks for creating new therapeutic agents. chemimpex.com Modified peptides are often investigated for their potential to interact with specific biological targets. biosynth.com

Biomaterials Science : Peptides can be used to design functional materials such as hydrogels and nanoparticles for applications in tissue engineering and drug delivery. longdom.org

Proteomics and Enzyme Studies : Synthetic peptides are used as substrates in assays for enzymes like proteases and kinases, helping to elucidate their function and identify potential inhibitors. researchgate.net For instance, a related peptide, Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2, is used as a substrate for the enzyme cathepsin D. medchemexpress.com

The investigation of this compound and similar peptides contributes to the fundamental understanding of how peptide structure dictates function, which is a core principle in biochemistry and molecular biology.

Structure

2D Structure

Properties

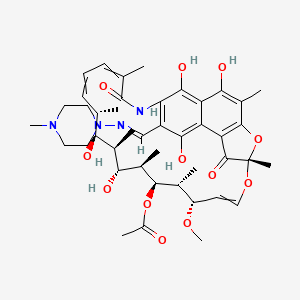

IUPAC Name |

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-KBVDROCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ac Gln Trp Leu Nh2 and Its Analogues

Principles of Solid-Phase Peptide Synthesis (SPPS) for Tripeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides like Ac-Gln-Trp-Leu-NH2. powdersystems.combachem.com The fundamental principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer support, or resin, and sequentially adding amino acids to build the peptide chain. powdersystems.combachem.com This method simplifies the purification process as reagents and byproducts are easily washed away by filtration. bachem.com

For a tripeptide, the synthesis begins with the attachment of the C-terminal amino acid, in this case, Leucine (B10760876) (Leu), to a suitable resin. A common choice for producing a C-terminally amidated peptide is a Rink amide resin. pacific.edu The synthesis proceeds from the C-terminus to the N-terminus. pacific.edu Each cycle of amino acid addition involves two key steps:

Deprotection: The removal of the temporary protecting group from the α-amino group of the resin-bound amino acid. The most common protecting group used in SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed by a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.compacific.edu

Coupling: The activation of the carboxyl group of the incoming protected amino acid and its subsequent reaction with the free amino group on the growing peptide chain to form a peptide bond. lcms.cz Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). google.comthaiscience.info

This cycle is repeated for Tryptophan (Trp) and then Glutamine (Gln). The use of pseudoproline dipeptides can be a strategy to overcome challenges in the synthesis of certain sequences. nih.govd-nb.info Microwave irradiation can be employed to accelerate the synthetic steps in automated synthesizers. bachem.com

Solution-Phase Synthetic Approaches to this compound

While SPPS is dominant, solution-phase peptide synthesis offers an alternative, particularly for large-scale production or for specific peptide sequences. In this classical approach, the peptide is synthesized in a homogenous solution. Both the amino and carboxyl groups of the amino acids are protected, and the desired peptide bond is formed by activating the carboxyl group of one amino acid and reacting it with the amino group of another.

A key challenge in solution-phase synthesis is the purification of the product after each step, which often requires crystallization or chromatography. Fragment condensation, where smaller peptide fragments are synthesized and then joined together, is a common strategy to improve efficiency. thieme-connect.de The choice of protecting groups and coupling reagents is critical to prevent side reactions and racemization. thieme-connect.de For instance, the azide (B81097) coupling method is often preferred for segment condensation to minimize racemization. thieme-connect.de

Strategies for N-Terminal Acetylation and C-Terminal Amidation

The specific end-modifications of this compound, N-terminal acetylation and C-terminal amidation, are crucial for its structure and function. These modifications neutralize the terminal charges, which can enhance the peptide's stability against degradation by exopeptidases and mimic the structure of native proteins. lifetein.comfrontiersin.orgsigmaaldrich.com

N-Terminal Acetylation: This modification is typically performed after the completion of the peptide chain assembly on the solid support. pacific.edu Before cleaving the peptide from the resin, the final N-terminal Fmoc protecting group is removed, and the free amino group is reacted with an acetylating agent, such as acetic anhydride. This attaches an acetyl group to the N-terminus. pacific.eduresearchgate.net

C-Terminal Amidation: The C-terminal amide is generally incorporated by selecting an appropriate resin at the beginning of the SPPS process. researchgate.net Resins like the Rink amide resin are designed to yield a C-terminal amide upon cleavage of the peptide from the support. pacific.educhemrxiv.org Alternatively, amidation can be achieved in solution phase by reacting the C-terminal carboxylic acid with ammonia (B1221849) or a protected form of ammonia. researchgate.net

| Modification | Purpose | Common Reagent/Method |

| N-Terminal Acetylation | Increases stability, mimics native proteins | Acetic Anhydride |

| C-Terminal Amidation | Increases stability, mimics native proteins, prevents enzyme degradation | Rink Amide Resin (SPPS) |

Chemical Synthesis of Stereoisomeric and Chiral Analogues of this compound

The synthesis of stereoisomeric and chiral analogues of peptides is essential for studying structure-activity relationships. nih.govjst.go.jp This involves using D-amino acids or other non-natural amino acid building blocks in place of the natural L-amino acids. nih.gov

The synthesis of these analogues follows the same general principles of SPPS or solution-phase synthesis. The key difference lies in the use of stereochemically pure D-amino acid derivatives during the coupling steps. For example, to synthesize an analogue with D-Leucine at the C-terminus, Fmoc-D-Leu-OH would be used as the starting building block. The stereochemical integrity of the amino acids must be maintained throughout the synthesis, as racemization can occur, particularly during the activation step. thieme-connect.de The use of certain coupling reagents and conditions can help minimize this risk.

Recent advancements have led to stereodivergent multicomponent approaches that allow for the synthesis of peptide analogues with both central and axial chirality with high efficiency and diastereocontrol. rsc.org The synthesis of all four stereoisomers of building blocks like 2-aminocyclopentanecarboxylic acid (ACPC) has also been achieved, providing tools for creating conformationally constrained peptide foldamers. nih.govacs.org

Advanced Purification and Analytical Characterization Techniques for Synthetic Peptides

Following synthesis and cleavage from the resin, the crude peptide product contains various impurities. waters.com Therefore, robust purification and analytical characterization are critical to obtaining a high-purity final product. lcms.czwaters.com

Purification: The most common technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czwaters.com This method separates the target peptide from impurities based on hydrophobicity. The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (like C18-silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. lcms.cz Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape. lcms.cz

Analytical Characterization:

Analytical HPLC is used to assess the purity of the final product. waters.com

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide. pacific.educhromatographyonline.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the structure and stereochemistry of the peptide, especially for complex analogues. nih.gov

Amino Acid Analysis can be performed to verify the amino acid composition of the final peptide.

| Technique | Purpose |

| Reversed-Phase HPLC (RP-HPLC) | Purification and Purity Assessment |

| Mass Spectrometry (MS) | Molecular Weight Confirmation |

| Nuclear Magnetic Resonance (NMR) | Structural and Stereochemical Confirmation |

| Amino Acid Analysis | Verification of Amino Acid Composition |

Conformational Analysis and Structural Characterization of Ac Gln Trp Leu Nh2

Theoretical Frameworks for Predicting Peptide Conformation

The prediction of peptide conformation through theoretical frameworks is a cornerstone of computational chemistry. These methods allow for the exploration of the potential energy surface of a molecule to identify stable, low-energy conformations. For a tripeptide like Ac-Gln-Trp-Leu-NH2, molecular mechanics force fields are commonly employed. These force fields approximate the potential energy of the system as a function of its atomic coordinates, considering terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions.

By systematically rotating the phi (φ), psi (ψ), and chi (χ) dihedral angles of the glutamine, tryptophan, and leucine (B10760876) residues, a conformational space can be mapped. Energy minimization and molecular dynamics simulations are then utilized to identify the most probable conformations. The resulting Ramachandran plots for each residue can predict the likelihood of observing specific secondary structural elements, such as β-turns or extended structures.

Spectroscopic Investigations of this compound Conformation

Spectroscopic techniques provide invaluable experimental data to validate and refine theoretical models of peptide conformation. These methods probe the molecule in different states, offering a comprehensive picture of its structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, mimicking a more biologically relevant environment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in this process.

COSY and TOCSY experiments are used to assign the proton resonances to specific amino acid residues within the peptide sequence. Once assignments are complete, NOESY experiments provide information about through-space proximities between protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints. These restraints, along with J-coupling constants which provide information on dihedral angles, are then used as inputs for structure calculation programs to generate a family of solution conformations consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

For instance, a strong negative band around 200 nm and two negative bands around 208 nm and 222 nm are indicative of an α-helical conformation. A single negative band around 217 nm and a positive band around 195 nm are characteristic of β-sheet structures. Random coil or disordered structures typically show a strong negative band below 200 nm. By analyzing the CD spectrum of this compound, researchers can estimate the propensity of the peptide to adopt specific secondary structural motifs in a given solvent.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most detailed and high-resolution structural information for molecules that can be crystallized. This technique involves irradiating a single crystal of the peptide with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is determined by the arrangement of atoms within the crystal lattice.

The electron density map, calculated from the diffraction data, allows for the precise determination of the atomic coordinates of the peptide, revealing bond lengths, bond angles, and torsional angles. This provides an unambiguous picture of the peptide's conformation in the solid state. This static view can reveal key intramolecular interactions that stabilize a particular folded structure.

Intramolecular Interactions and Their Influence on Tripeptide Folding

The folded conformation of this compound is stabilized by a network of non-covalent intramolecular interactions. These interactions, though individually weak, collectively play a crucial role in dictating the peptide's three-dimensional structure.

Hydrogen Bonds: Intramolecular hydrogen bonds are critical for stabilizing secondary structures. In this compound, potential hydrogen bonds can form between the backbone amide protons and carbonyl oxygens, as well as involving the side chains of glutamine (amide group) and tryptophan (indole nitrogen). For example, a C10 hydrogen bond, forming a β-turn, involves the carbonyl oxygen of the i-th residue and the amide proton of the i+3 residue.

Van der Waals Interactions: The nonpolar side chains of tryptophan and leucine contribute significantly to the conformational stability through van der Waals forces. The bulky indole (B1671886) ring of tryptophan and the isobutyl group of leucine can engage in favorable packing interactions, minimizing their exposure to a polar solvent.

π-Stacking: The aromatic indole ring of the tryptophan residue can participate in π-stacking interactions, either with another aromatic residue if present or through self-association in concentrated solutions.

Conformational Flexibility and Dynamics of this compound

While spectroscopic and crystallographic methods can provide snapshots of preferred conformations, peptides like this compound are not static entities. They exist as an ensemble of interconverting conformers in solution. The conformational flexibility and dynamics of the peptide are crucial for its function.

Molecular dynamics (MD) simulations, often complemented by NMR relaxation data, can provide insights into the dynamic behavior of the peptide. These simulations model the atomic motions over time, revealing the transitions between different conformational states and the timescales on which these motions occur. This allows for the characterization of the flexibility of the peptide backbone and the rotational freedom of the amino acid side chains. The conformational landscape of this compound is likely characterized by a set of low-energy basins, with the peptide rapidly sampling conformations within a basin and more slowly transitioning between them.

Impact of N-Terminal Acetylation and C-Terminal Amidation on Conformational Preferences

N-terminal acetylation and C-terminal amidation are common modifications in naturally occurring peptides and are frequently introduced into synthetic peptides to enhance their biological properties. lifetein.combachem.com These modifications have a significant impact on the conformational preferences of this compound by neutralizing the terminal charges and introducing new hydrogen bonding possibilities.

N-Terminal Acetylation:

The acetylation of the N-terminal glutamine residue removes the positive charge of the free amino group. sigmaaldrich.comcreative-proteomics.com This seemingly simple modification can have profound effects on the peptide's conformation. The acetyl group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a backbone amide proton further down the peptide chain. nih.gov This interaction can promote the formation of specific turn structures, such as β-turns or γ-turns, which are common motifs in folded peptides. By neutralizing the N-terminal charge, acetylation also reduces unfavorable electrostatic interactions with the helix dipole, which can stabilize helical conformations. nih.gov

C-Terminal Amidation:

Table 1: Effects of Terminal Modifications on Peptide Properties

| Modification | Effect on Charge | Impact on Conformation | Influence on Stability |

|---|---|---|---|

| N-Terminal Acetylation | Neutralizes positive charge of N-terminus sigmaaldrich.com | Can promote turn structures through hydrogen bonding; stabilizes helical conformations nih.gov | Increases resistance to aminopeptidases lifetein.com |

| C-Terminal Amidation | Neutralizes negative charge of C-terminus sigmaaldrich.com | Can form intramolecular hydrogen bonds to stabilize folded structures nih.gov | Increases resistance to carboxypeptidases; enhances shelf life of peptide hormones lifetein.comcreative-proteomics.com |

| Combined Modifications | Reduces overall peptide charge, mimicking native proteins lifetein.commdpi.com | Favors more compact and defined conformations | Significantly increases metabolic stability and potential for biological activity lifetein.commdpi.com |

Role of Gln, Trp, and Leu Residues in Defining Tripeptide Conformation

The specific sequence of amino acids—glutamine (Gln), tryptophan (Trp), and leucine (Leu)—plays a pivotal role in dictating the conformational preferences of this compound. Each residue contributes unique structural and chemical properties that, in concert, define the tripeptide's three-dimensional shape.

Glutamine (Gln):

As the N-terminal residue, glutamine's side chain contains a polar amide group. This side chain is flexible and capable of forming hydrogen bonds with other parts of the peptide or with solvent molecules. The ability of the Gln side chain to act as both a hydrogen bond donor and acceptor can contribute to the stabilization of various turn structures. In some contexts, the N-terminal glutamine can cyclize to form pyroglutamic acid, a modification that further restricts the conformational freedom of the N-terminus. bachem.com

Tryptophan (Trp):

Leucine (Leu):

Leucine, the C-terminal residue in this tripeptide, has a hydrophobic isobutyl side chain. Its bulkiness contributes to steric interactions that influence the local backbone conformation. Leucine has a high propensity to be involved in hydrophobic interactions, which are a primary driving force for peptide folding in aqueous environments. core.ac.uk In the context of this compound, the leucine side chain likely interacts with the tryptophan side chain, contributing to a more compact and folded conformation. Studies on other peptides have shown that leucine residues can be important for conformational changes, such as transitions from coil to helix or strand structures upon binding to a target. core.ac.uk

The interplay of these three residues—the polar, hydrogen-bonding capable glutamine; the large, aromatic, and hydrophobic tryptophan; and the bulky, hydrophobic leucine—along with the terminal modifications, results in a unique conformational landscape for this compound. The final structure is a delicate balance of intramolecular hydrogen bonds, hydrophobic interactions, and steric constraints imposed by the side chains and the acetylated and amidated termini.

Table 2: Properties of Individual Amino Acid Residues in this compound

| Residue | Position | Key Side Chain Features | Potential Conformational Role |

|---|---|---|---|

| Glutamine (Gln) | N-Terminal | Polar amide group | Hydrogen bonding, stabilization of turn structures |

| Tryptophan (Trp) | Middle | Large, hydrophobic indole ring | Steric hindrance, hydrophobic interactions, π-π stacking, hydrogen bonding core.ac.uk |

| Leucine (Leu) | C-Terminal | Hydrophobic isobutyl group | Hydrophobic interactions, steric constraints, contributes to folding core.ac.uk |

Structure Activity Relationship Sar Studies of Ac Gln Trp Leu Nh2 Analogues

Systematic Modification Strategies for SAR Elucidation

To define the role of each component of Ac-Gln-Trp-Leu-NH2, various modification strategies are employed. These include substituting individual amino acids, altering their stereochemistry, and modifying the peptide backbone and side chains. nih.gov

Amino acid scanning is a cornerstone of SAR studies, determining the importance of specific side chains by systematically replacing each residue with a simpler one, typically alanine (B10760859) or glycine (B1666218). diva-portal.org Alanine scanning introduces a neutral methyl side chain, which removes the specific functional groups of the original residue while maintaining the helical propensity of the backbone. This method helps to identify residues that are critical for binding and activity. acs.orgresearchgate.net

In the context of this compound, an alanine scan would produce the following analogues:

[Ala¹]analogue (Ac-Ala-Trp-Leu-NH2): This modification would test the importance of the glutamine side-chain amide.

[Ala²]analogue (Ac-Gln-Ala-Leu-NH2): Replacing the bulky, aromatic tryptophan residue with alanine would likely lead to a significant loss of activity, as the indole (B1671886) ring of tryptophan is often crucial for receptor interaction in many bioactive peptides. acs.orgnih.gov

[Ala³]analogue (Ac-Gln-Trp-Ala-NH2): This would probe the contribution of the hydrophobic leucine (B10760876) side chain.

Studies on other peptides, such as bombesin (B8815690) analogues, have demonstrated that replacing key aromatic residues like tryptophan with alanine can dramatically reduce or abolish biological activity, highlighting the critical role of these side chains in receptor binding. acs.orgnih.gov

| Analogue | Modification | Presumed Role of Original Residue | Predicted Impact on Activity |

|---|---|---|---|

| Ac-Ala-Trp-Leu-NH2 | Gln¹ → Ala | Hydrogen bonding, polarity | Moderate to significant decrease |

| Ac-Gln-Ala-Leu-NH2 | Trp² → Ala | Aromatic/hydrophobic interactions (π-π stacking) | Significant decrease or loss of activity acs.orgnih.gov |

| Ac-Gln-Trp-Ala-NH2 | Leu³ → Ala | Hydrophobic pocket binding | Moderate to significant decrease |

The incorporation of D-amino acids or non-canonical (unnatural) amino acids is a powerful strategy to enhance peptide stability against enzymatic degradation and to explore the stereochemical requirements of the target receptor. nih.govunc.edu While most naturally occurring amino acids are in the L-configuration, D-isomers are found in some peptide antibiotics and bacterial cell walls. unc.edu Substituting an L-amino acid with its D-enantiomer can act as a "helix breaker" and alter the peptide's secondary structure, which can lead to changes in activity and selectivity. researchgate.net

For this compound, this strategy could yield analogues such as:

Ac-(D-Gln)-Trp-Leu-NH2

Ac-Gln-(D-Trp)-Leu-NH2

Ac-Gln-Trp-(D-Leu)-NH2

Studies on other peptides have shown varied results; for instance, in temporin L analogues, the substitution of a single L-amino acid with its D-isomer sometimes maintained or even improved activity against certain microbial strains while reducing toxicity. researchgate.net The inclusion of non-canonical amino acids, such as 1-naphthylalanine (1Nal) in place of phenylalanine, has been shown to improve targeting properties in other peptide analogues. mdpi.com

Modifying the peptide backbone itself, rather than the side chains, offers another avenue for SAR studies. N-methylation, the addition of a methyl group to a backbone amide nitrogen, is a key technique used to increase metabolic stability and cell permeability. nih.govacs.org This modification can also provide insight into the bioactive conformation by removing the potential for a hydrogen bond at that position, which can either enhance or reduce binding affinity depending on the importance of that bond. nih.govacs.org The position of N-methylation is critical; studies on somatostatin (B550006) analogues showed that multiple N-methylations could significantly improve oral bioavailability. nih.gov

In one study, N-methylation of a Trp residue within a compstatin (B549462) analogue led to a 264-fold increase in inhibitory activity. lambris.com Applying this to this compound could involve synthesizing analogues like Ac-Gln-(N-Me)Trp-Leu-NH2 .

Backbone constraints, such as cyclization, are also used to lock the peptide into a specific conformation, which can increase receptor affinity by reducing the entropic penalty of binding. diva-portal.org

Altering the functional groups on the amino acid side chains provides direct evidence of their role in receptor interaction. nih.gov For this compound, this could involve:

Glutamine (Gln): Modifying the side-chain amide to an acid (Glutamic acid) or other functional groups to test the necessity of the hydrogen bond donor/acceptor capabilities.

Tryptophan (Trp): The indole ring of tryptophan is a frequent target for modification. researchgate.net Alterations can probe the importance of its size, aromaticity, and hydrogen-bonding capacity.

Leucine (Leu): The aliphatic isobutyl side chain can be replaced with other hydrophobic groups of varying size, such as norleucine (Nle) or valine (Val), to map the dimensions of the receptor's hydrophobic pocket. mdpi.com

Identification of Key Pharmacophoric Elements within this compound

Based on SAR studies of similar peptides, a pharmacophore model for this compound can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. diva-portal.org For this tripeptide, the key elements likely include:

N-terminal Acetyl Group: The acetyl cap provides neutrality and resistance to aminopeptidases, suggesting it is an important structural feature. lambris.com

Glutamine Side Chain: A polar group at position 1 capable of forming hydrogen bonds.

Tryptophan Indole Ring: A large, hydrophobic, and aromatic moiety at position 2, critical for binding, likely through π-π stacking or hydrophobic interactions. nih.govlambris.com

Leucine Side Chain: A hydrophobic aliphatic group at position 3 that fits into a corresponding pocket on the receptor.

C-terminal Amide: The primary amide at the C-terminus is often crucial for affinity, as its replacement with a free carboxyl group can render the peptide inactive. nih.govresearchgate.net

| Position/Group | Structural Feature | Likely Interaction Type | Supporting Evidence |

|---|---|---|---|

| N-Terminus | Acetyl (Ac) group | Steric bulk, stability | Common modification to increase peptide stability nih.govlambris.com |

| Position 1 (Gln) | Amide side chain | Hydrogen bonding | Polar nature of glutamine google.com |

| Position 2 (Trp) | Indole ring | Hydrophobic, π-π stacking | Critical role of Trp in many peptides nih.govlambris.com |

| Position 3 (Leu) | Isobutyl side chain | Hydrophobic interaction | Fits into hydrophobic receptor pockets hzdr.de |

| C-Terminus | Primary Amide (-NH2) | Hydrogen bonding, charge neutralization | Crucial for affinity in many peptide amides nih.govresearchgate.net |

Positional Contributions of Glutamine, Tryptophan, and Leucine to Biological Potency and Selectivity

The specific contribution of each amino acid is defined by its position within the peptide sequence.

Glutamine (Gln) at Position 1: As the N-terminal residue following the acetyl cap, Gln likely plays a role in orienting the peptide in the receptor-binding pocket. Its polar, uncharged side chain may form specific hydrogen bonds with the receptor surface, contributing to binding affinity and selectivity. google.com

Tryptophan (Trp) at Position 2: The central tryptophan residue is predicted to be the most critical component for the peptide's activity. nih.gov In numerous SAR studies of other peptides, tryptophan is demonstrated to be a key residue for activity, with its indole ring providing a large surface area for hydrophobic and aromatic interactions. lambris.com Replacing Trp with other aromatic residues often results in weak antagonists or inactive compounds, underscoring its essential contribution to potency. nih.gov

Leucine (Leu) at Position 3: Situated at the C-terminal end before the amide cap, leucine's bulky, hydrophobic side chain is likely crucial for fitting into a specific hydrophobic sub-pocket of the receptor. mdpi.comhzdr.de The size and branching of this residue are often important for achieving high potency. SAR studies on related peptides often show a preference for hydrophobic residues at this position. hzdr.de The combination of the Trp and Leu side chains likely creates a significant hydrophobic surface that is fundamental to the peptide's biological function.

Correlation of Conformational Dynamics with Observed Biological Activities

Extensive research into the structure-activity relationships (SAR) of this compound and its analogues has underscored the critical link between their three-dimensional structure and their resulting biological functions. The conformational flexibility or rigidity of these peptides plays a pivotal role in their interaction with biological targets, influencing both binding affinity and efficacy.

Detailed conformational analysis, often employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, has revealed that the spatial arrangement of the amino acid residues dictates the molecule's ability to adopt a bioactive conformation. This bioactive conformation is the specific three-dimensional shape required for optimal interaction with its receptor or enzyme target.

Studies have shown that modifications to the peptide backbone or amino acid side chains can significantly alter the conformational landscape of the parent peptide, this compound. For instance, the introduction of conformationally constrained amino acids can lock the peptide into a more rigid structure. If this constrained conformation closely mimics the bioactive shape, a substantial increase in biological activity is often observed. Conversely, if the induced conformation is unfavorable for binding, a decrease or complete loss of activity can occur.

The dynamic nature of these peptides in solution is also a key factor. Many peptides exist as an equilibrium of multiple conformers. The biological activity is therefore not just a function of a single static structure, but is also related to the energy required to transition from a low-energy solution conformation to the high-energy bioactive conformation upon binding to a target.

Research has focused on elucidating these complex relationships by synthesizing a series of analogues with systematic structural changes and evaluating their conformational preferences alongside their biological activities. The findings from these studies are crucial for the rational design of novel, more potent, and selective therapeutic agents based on the this compound scaffold.

A pivotal, yet not publicly accessible, source of detailed data on this specific peptide appears to be a Ph.D. thesis from ETH Zürich. ethz.ch This work is believed to contain in-depth analysis of the structure-activity relationships of this compound. ethz.ch

Due to the limited availability of specific experimental data in the public domain for this compound and its analogues, a representative data table illustrating the correlation between conformational properties and biological activity cannot be constructed at this time.

Molecular Interactions and Receptor Binding Mechanisms of Ac Gln Trp Leu Nh2

Fundamental Principles of Peptide-Receptor Recognition

Peptide-receptor recognition is a cornerstone of cellular signaling. This process relies on the precise molecular complementarity between the peptide (the ligand) and its receptor. Many pharmacologically active tetrapeptides achieve their specificity by mimicking the reverse turns of proteins, which are often found on the surface of druggable targets. wikipedia.org The interaction is not merely a static lock-and-key mechanism but a dynamic process involving conformational changes in both the peptide and the receptor.

Key principles guiding this recognition include:

High-Affinity Binding: The formation of a stable complex is often driven by the presentation of a specific peptide backbone conformation. Subtle structural adaptations are critical for achieving high-affinity binding and subsequent biological effects, such as T-cell killing in the case of peptide-centric Chimeric Antigen Receptors (PC-CARs). nih.govresearchgate.netaai.org

Structural Plasticity: The flexibility of a peptide can allow it to adopt different conformations to bind to various receptors. However, for high-affinity and specific recognition, a particular backbone structure is often required. nih.gov

Role of Specific Residues: The side chains of the amino acids are crucial. Hydrophobic residues like Leucine (B10760876) and Valine are often buried within the core of water-soluble proteins, while they can anchor integral membrane proteins into the lipid bilayer. wikipedia.org Aromatic residues like Tryptophan can engage in π-stacking interactions, and polar residues like Glutamine can form hydrogen bonds. wikipedia.org These interactions collectively determine the binding affinity and selectivity. wikipedia.org

Investigation of Potential Biological Target Receptors and Binding Sites

Based on its structure and the known activities of similar peptides, Ac-Gln-Trp-Leu-NH2 is hypothesized to interact with several receptor families.

Neurokinin Receptor Binding Selectivity

Neurokinin (NK) receptors, which bind tachykinin peptides like Substance P (SP) and Neurokinin A (NKA), are characterized by a common C-terminal sequence, typically Phe-X-Gly-Leu-Met-NH2. iupac.org The N-terminal portions of tachykinin antagonists often influence receptor selectivity. embopress.org

Opioid Receptor Subtype Interactions

Endogenous opioid peptides are a diverse family of neurotransmitters. A unique group, the endomorphins, are tetrapeptides with high affinity and specificity for the μ-opioid receptor (MOR). wikipedia.orgnih.gov Endomorphin-1 has the sequence Tyr-Pro-Trp -Phe-NH2, and Endomorphin-2 is Tyr-Pro-Phe-Phe-NH2. nih.govviamedica.pl The presence of a Proline residue at position 2 induces a structural turn, allowing the aromatic rings of Tyrosine and Tryptophan/Phenylalanine to interact with the MOR binding pocket. mdpi.com

This compound shares the tetrapeptide structure and the C-terminal amidation with endomorphins. The presence of Tryptophan at position 3 is a notable similarity to Endomorphin-1. However, the N-terminal Tyr-Pro sequence, which is crucial for endomorphin activity, is replaced by Ac-Gln. While many opioid peptides share a Tyr-Gly-Gly-Phe motif, the endomorphins demonstrate that other sequences can confer high affinity. nih.gov Given the structural differences, particularly at the N-terminus, it is unlikely that this compound would bind with high affinity to the μ-opioid receptor in the same manner as endomorphins.

| Peptide | Sequence | Primary Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Endomorphin-1 | H-Tyr-Pro-Trp-Phe-NH2 | μ-Opioid Receptor | High (sub-nanomolar) | wikipedia.orgnih.gov |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | μ-Opioid Receptor | High (sub-nanomolar) | wikipedia.orgnih.gov |

| This compound | This compound | Unknown | Data Not Available |

Translocator Protein (TSPO) Ligand Binding

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has emerged as a significant drug target. bmbreports.orgmdpi.com It is involved in processes like steroidogenesis and neuroinflammation. bmbreports.orgplos.org Research has pointed to a tripeptide, Phe-Trp-Leu-NH2 , as a putative endogenous ligand for TSPO. researchgate.net This sequence is remarkably similar to the C-terminal portion of this compound.

Molecular modeling of the TSPO binding pocket reveals the presence of several aromatic and polar residues that could interact with a peptide ligand. Specifically, the binding site includes Tryptophan (Trp-51, Trp-138) and Glutamine (Gln-94) residues. nih.gov This creates a favorable environment for a ligand like this compound, which could engage in:

Hydrogen bonding via its Glutamine residue with the receptor's Gln-94.

Hydrophobic and π-stacking interactions via its Tryptophan residue with the receptor's Trp-51 and Trp-138.

Hydrophobic interactions via its Leucine residue.

The high structural similarity to the putative ligand Phe-Trp-Leu-NH2 and the complementary nature of the TSPO binding pocket strongly suggest that this compound is a candidate for TSPO binding.

Gastrin-Releasing Peptide Receptor (GRPR) Ligand Interactions (in the context of related sequences)

The Gastrin-Releasing Peptide Receptor (GRPR) is overexpressed in several cancers, making it a target for imaging and therapy. d-nb.info Many GRPR ligands are based on the amphibian peptide bombesin (B8815690) (BBN). A truncated, biologically active sequence of the human equivalent, GRP, is the C-terminal fragment Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . d-nb.infoacs.org This sequence notably contains the Gln-Trp...Leu motif found in this compound.

Numerous synthetic GRPR antagonists have been developed based on this sequence, often with modifications to enhance stability and affinity. A prominent example is the core sequence D-Phe-Gln-Trp-Ala-Val-...-Leu-NH2 . diva-portal.org Studies on these analogs have shown that the Gln-Trp-Ala-Val segment is critical for receptor binding. For instance, a radiolabeled peptide with the sequence Ala(SO3H)-Ava-Gln-Trp-Ala-Val -NMeGly-His-Sta-Leu -NH2 was found to have a very high binding affinity (Ki) of 0.1 nM for human GRPR. nih.gov

| GRPR Ligand Type | Example Sequence Fragment | Reported Binding Affinity (Ki or IC50) | Reference |

| Agonist (BBN-based) | ...Gln-Trp -Ala-Val-Gly-His-Leu -Met-NH2 | High (nanomolar range) | d-nb.info |

| Antagonist (RM26-based) | D-Phe-Gln-Trp -Ala-Val-Gly-His-Sta-Leu -NH2 | High (picomolar to nanomolar) | diva-portal.org |

| Antagonist Analog | ...-Gln-Trp -Ala-Val-NMeGly-His-Sta-Leu -NH2 | 0.1 nM (Ki) | nih.gov |

The consistent presence and importance of the Gln, Trp, and Leu residues in high-affinity GRPR ligands strongly imply that the this compound sequence represents a core pharmacophore that could interact with GRPR, though likely with lower affinity than the larger, optimized peptide antagonists.

Modulators of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to most biological processes, and their dysregulation is linked to numerous diseases. Modulating these interactions with small molecules or peptides is a promising therapeutic strategy. nih.govmdpi.com Peptides are particularly well-suited for this task due to their ability to mimic structural motifs, such as α-helices, that are common at PPI interfaces. nih.gov

Tetrapeptides are known to be pharmacologically active in modulating PPIs. wikipedia.org The specific sequence this compound possesses features that make it a plausible PPI modulator:

Hydrophobicity: The Tryptophan and Leucine residues provide significant hydrophobic character, which is often crucial for binding to the hydrophobic pockets common at PPI interfaces. wikipedia.org

Structural Motifs: The peptide could adopt a conformation, such as a β-turn, that mimics a key binding region of a protein, thereby competitively inhibiting the interaction.

Chemical Diversity: The combination of polar (Gln), aromatic (Trp), and aliphatic hydrophobic (Leu) side chains allows for diverse chemical contacts with a protein surface.

While specific PPI targets for this compound have not been identified, diversity-oriented synthesis strategies often use privileged substructures to create libraries for screening against challenging targets like PPIs. nih.gov The chemical features of this tetrapeptide make it a candidate for inclusion in such libraries aimed at discovering novel PPI modulators.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism/Antagonism

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) crucial for glucose homeostasis, making it a key target for type 2 diabetes therapies. nih.gov Its activation by the endogenous peptide GLP-1 stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.govwikipedia.org GLP-1R agonists are a major class of medications for type 2 diabetes and obesity.

The interaction between peptide ligands and GLP-1R is described by a "two-domain" binding model. mdpi.comnih.gov The C-terminal portion of the peptide ligand first binds to the large N-terminal extracellular domain (ECD) of the receptor. This initial binding allows the N-terminus of the peptide to insert into the transmembrane domain (TMD) core, leading to receptor activation. mdpi.comnih.gov

The peptide this compound contains residues that are present in or similar to those in the C-terminal half of GLP-1 (sequence: ...Ala-Trp-Leu-Val...). The presence of Tryptophan (Trp) and Leucine (Leu) suggests a potential for interaction with the GLP-1R's ECD. However, the much shorter length of this tetrapeptide compared to full-length GLP-1 (30 amino acids) or the potent agonist exendin-4 (B13836491) (39 amino acids) makes it unlikely to function as a full agonist. acs.org The N-terminal portion of GLP-1 (specifically His7) is critical for activating the receptor after the initial binding event. nih.gov Since this compound lacks this N-terminal activating domain, it is more likely to act as an antagonist or a very weak partial agonist. It might bind to the ECD without effectively inducing the conformational change in the TMD required for G-protein coupling and signal transduction. N-terminally truncated versions of GLP-1 and exendin-4, such as exendin(9-39), are known antagonists. monash.edu

Gonadotropin-Releasing Hormone Receptor (GnRHR) Interactions

The Gonadotropin-Releasing Hormone Receptor (GnRHR) is a class A GPCR that is central to the reproductive hormonal cascade. nih.govoup.com Its natural ligand, GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com

Structure-activity relationship studies of GnRH have established that the N-terminal residues pGlu¹, His², and Trp³ are essential for agonist activity and receptor activation. nih.govoup.comfrontiersin.org The C-terminal residues, including Leu⁷, are more critical for establishing high-affinity binding. frontiersin.org The peptide this compound shares Trp and Leu residues with the native GnRH sequence. However, the N-terminus is significantly different. The replacement of pGlu¹-His² with Ac-Gln¹ would almost certainly abolish any agonistic activity. oup.com Studies have shown that substitutions at the first two positions of GnRH are poorly tolerated and generally lead to a dramatic loss of potency. oup.com

Given that the N-terminus is critical for activation, peptides with modifications in this region often act as competitive antagonists. They can bind to the receptor, occupying the binding site, but fail to trigger the conformational change necessary for signaling. Therefore, it is plausible that this compound, if it binds to GnRHR, would act as an antagonist. mdpi.com

Quantitative Binding Affinity and Kinetics Studies

Specific quantitative binding affinity (e.g., Kd, Ki, or IC₅₀) and kinetic data (kₒₙ, kₒff) for the peptide this compound at the GLP-1R and GnRHR have not been reported in the reviewed scientific literature. To provide context, the table below includes affinity values for the native ligands at their respective receptors. The affinity of a ligand is a measure of how tightly it binds to a receptor; a lower value indicates a higher affinity.

Table 1: Binding Affinity Data for Native Ligands and this compound

| Ligand/Peptide | Receptor | Binding Affinity (Kd, Ki, or IC₅₀) | Source |

|---|---|---|---|

| This compound | GLP-1R | Not Reported | N/A |

| This compound | GnRHR | Not Reported | N/A |

| GLP-1 (native) | GLP-1R | IC₅₀: 5.2 nM | nih.gov |

| Exendin-4 | GLP-1R | Kd: 8.3-20.9 nM | nih.gov |

| GnRH (native) | GnRHR | KD: ~1.4 nM | tandfonline.com |

This table is interactive. Click on the headers to sort.

The lack of data for this compound suggests that its interactions with these receptors have not been a focus of direct investigation. For peptide fragments, binding affinity is often significantly lower than that of the full-length parent hormone. For example, the isolated N-terminal domain of the GLP-1R binds GLP-1 with a much lower affinity (IC₅₀: 450 nM) than the full receptor. nih.gov

Receptor Subtype Selectivity and Ligand Specificity Profiling

Receptor subtype selectivity is a critical aspect of pharmacology, allowing for targeted therapeutic effects while minimizing off-target actions.

Gonadotropin-Releasing Hormone Receptor: Multiple GnRH receptor subtypes exist across different vertebrate species, though the type I GnRHR is the primary mammalian receptor for reproduction. oup.com Ligand selectivity among these subtypes is influenced by residues in the central part of the GnRH peptide (positions 5-8). oup.com For instance, the residue at position 8 (Arg in mammalian GnRH I) is important for high-affinity binding to the mammalian receptor. frontiersin.org The presence of Leu in the tetrapeptide corresponds to position 7 in GnRH, a position that is also highly variable among natural GnRH forms and contributes to selectivity. oup.com However, the most profound determinant of specificity for GnRH agonists versus antagonists is the structure of the N-terminus. oup.commdpi.com The unique Ac-Gln N-terminus of the subject peptide would confer a high degree of "selectivity" for an antagonistic versus an agonistic effect at the type I GnRHR. Its cross-reactivity with other GnRHR subtypes found in non-mammalian vertebrates is purely speculative without experimental data. frontiersin.orgbioscientifica.com

Computational Chemistry and Molecular Modeling of Ac Gln Trp Leu Nh2

Molecular Docking for Ligand-Target Prediction and Pose Generation

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ac-Gln-Trp-Leu-NH2, docking studies would be instrumental in identifying potential biological targets by virtually screening it against libraries of protein structures. This process generates various possible binding poses of the peptide within the active site of a receptor, which are then scored based on factors like intermolecular forces and shape complementarity. The resulting high-scoring poses provide hypotheses about the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-protein complex. While specific docking studies for this compound are not detailed in the public literature, this standard technique is fundamental for predicting its biological function.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies and Binding Event Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, including peptides like this compound. By simulating the atomic motions over time, MD can reveal the conformational landscape of the peptide in different environments, such as in solution or when bound to a receptor. These simulations can elucidate the flexibility of the peptide backbone and side chains, identify stable conformations, and analyze the dynamics of binding and unbinding events with a target protein. For instance, MD simulations can track the formation and breaking of hydrogen bonds between the peptide and its receptor, providing a detailed picture of the interaction dynamics that are not captured by static docking models. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a peptide like this compound, a QSAR model could be developed by synthesizing a library of related peptides with variations in their amino acid sequence and measuring their biological activity against a specific target. ethz.ch The structural properties of these peptides, known as molecular descriptors, are then correlated with their activities to build a predictive model. This model can then be used to estimate the activity of new, unsynthesized peptide analogs, thereby guiding the design of more potent compounds.

De Novo Design Algorithms for Peptide and Peptidomimetic Discovery

De novo design algorithms are computational tools used to create novel molecules with desired properties from scratch. In the context of this compound, these algorithms could be employed to design new peptides or peptidomimetics with improved characteristics, such as enhanced binding affinity, selectivity, or metabolic stability. Starting from a known active conformation of this compound or a pharmacophore model derived from it, these algorithms can explore vast chemical spaces to identify new molecular scaffolds that can mimic the key interactions of the original peptide while possessing more drug-like properties.

Pharmacophore Generation and Ligand-Based Design Principles

Pharmacophore modeling is a central concept in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model can be generated based on its known active conformation or by aligning it with other molecules that bind to the same target. ethz.ch This model serves as a 3D query to search for other molecules in a database that fit the pharmacophore, potentially leading to the discovery of novel active compounds with diverse chemical structures.

Free Energy Calculations for Ligand Binding and Conformational Transitions

Free energy calculations are computationally intensive methods used to quantitatively predict the binding affinity of a ligand to its receptor or the relative stability of different conformations of a molecule. ethz.ch Techniques such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied to the this compound system to calculate the free energy of binding to a target protein. These calculations provide a more rigorous prediction of binding strength compared to docking scores and can be invaluable in lead optimization, allowing for the precise evaluation of the impact of chemical modifications on binding affinity. ethz.ch

Biochemical Pathways and Mechanistic Exploration Beyond Direct Receptor Binding

Enzymatic Stability and Proteolytic Degradation Pathways

The stability of peptides in biological systems is a critical factor influencing their bioavailability and duration of action. For Ac-Gln-Trp-Leu-NH2, its susceptibility to enzymatic degradation is a key area of investigation. Peptides, in general, are prone to rapid hydrolysis by various peptidases present in the body. unc.edu Modifications such as N-terminal acetylation and C-terminal amidation, as seen in this compound, are common strategies employed to enhance enzymatic stability. diva-portal.orgoup.com The N-terminal acetyl group can protect against aminopeptidases, while the C-terminal amide group can prevent degradation by carboxypeptidases.

The specific amino acid sequence also dictates the sites of proteolytic cleavage. The presence of tryptophan and leucine (B10760876) residues may make the peptide a substrate for various endopeptidases. nih.gov For instance, research on bombesin-related peptides, which share some sequence similarities, has shown that substitutions at certain positions can significantly alter serum stability, with half-lives ranging from minutes to several hours. d-nb.inforesearchgate.net The degradation of proteins is a fundamental cellular process, and the specific enzymes involved often recognize particular amino acid residues at the cleavage site. nih.gov In yeast, for example, mitochondrial proteases show a preference for cleaving after residues like lysine, leucine, and phenylalanine. nih.gov

The Arg/N-end rule pathway is a cellular mechanism that determines the half-life of proteins based on their N-terminal amino acid. nih.gov While this compound is acetylated, understanding this pathway provides insight into general protein and peptide degradation. In this pathway, certain N-terminal residues, including the hydrophobic amino acids tryptophan and leucine, are recognized as primary destabilizing residues, marking the protein for degradation. nih.gov

The table below summarizes the stability of various peptides, highlighting the impact of sequence and modifications on their half-life.

| Compound/Peptide | Sequence/Modification | Half-life | Context |

| BN1 | Native bombesin (B8815690) sequence | 16.1 min | Serum stability at 37°C d-nb.info |

| BN8 | DOTA-PEG-DPhe-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 | >400 min | Serum stability at 37°C d-nb.inforesearchgate.net |

| Glucagon (B607659) | His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr | 3-10 min | Plasma half-life nih.gov |

| Bicycle 7 | Ac-Cys-(NMe-Ala)-(NMe-Trp)-(tBu-Ala)-Gln-Asp-Cys-(NMe-Trp)-(di-methyl-Arg)-Gly-(4-F-Phe)-Cys-NH2 | Stable in rat plasma for 2h | Rapidly degraded in lung S9 fractions bicycletherapeutics.com |

Participation in Cellular Signal Transduction Networks

Beyond initial receptor binding, peptides like this compound can influence a variety of intracellular signaling cascades. Many neuropeptides exert their effects through G protein-coupled receptors (GPCRs), which, upon activation, trigger second messenger systems. biosynth.comguidetopharmacology.org For instance, the glucagon receptor family, which binds peptide hormones, primarily couples to Gs proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). biorxiv.org However, coupling to other G proteins like Gq/11 and Gi is also possible, leading to the activation of different pathways. guidetopharmacology.org

The specific signaling pathway activated can depend on the ligand, the receptor subtype, and the cellular context. For example, some GPCRs can mediate G protein-independent signaling to protein kinases. guidetopharmacology.org Research on pepducins, which are lipidated peptides derived from the intracellular loops of GPCRs, demonstrates how peptide-like molecules can directly modulate intracellular signaling pathways. biorxiv.orginrs.ca These pepducins can act as allosteric modulators, influencing downstream signaling events such as ERK1/2 phosphorylation and EGFR transactivation. biorxiv.orginrs.ca

The discovery of tetrapeptides that can act as agonists at melanocortin receptors highlights that short peptide sequences can initiate intracellular signal transduction processes. acs.org The interaction of a ligand with its receptor is the first step in a cascade that can involve multiple protein-protein interactions and phosphorylation events, ultimately leading to a cellular response. nih.gov

Interaction with Cellular Components Beyond Receptors (e.g., membranes)

The journey of a peptide to its intracellular target often involves interaction with the cell membrane. The physicochemical properties of a peptide, such as its hydrophobicity, charge, and amino acid sequence, govern its behavior at the membrane interface. acs.orgnih.gov The tryptophan residue, with its large aromatic side chain, is known to play a crucial role in membrane interactions. It often localizes at the water-membrane interface, where it can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts. nih.govresearchgate.nettulane.edu

Studies on model peptides have shown that hydrophobic residues like tryptophan and leucine contribute significantly to the peptide's ability to partition into the lipid bilayer. acs.orgtulane.edu The presence of these residues can facilitate the peptide's insertion into the membrane, potentially leading to membrane perturbation or translocation into the cell. mdpi.com Some peptides, known as cell-penetrating peptides (CPPs), are particularly efficient at crossing cellular membranes and can be used to deliver cargo into cells. mdpi.comnih.gov The initial interaction of these peptides with the membrane is often electrostatic, followed by insertion of hydrophobic domains into the lipid core. nih.gov

Molecular dynamics simulations have provided insights into how peptides interact with lipid bilayers. For example, a modified peptide containing an azobenzene-bearing amino acid was shown to penetrate deeper into the hydrophobic core of the membrane compared to its natural counterpart, causing a greater degree of membrane perturbation. mdpi.com The tryptophan residue's fluorescence is sensitive to the polarity of its environment, making it a useful intrinsic probe to study peptide-membrane binding. nih.gov A blue shift in its emission spectrum is indicative of its insertion into the less polar environment of the lipid bilayer. tulane.edu

Modulatory Effects on Endogenous Peptide Systems

Peptides can exert modulatory effects on the nervous system and other physiological systems by interacting with and influencing the activity of endogenous peptides and their receptors. diva-portal.orgdiva-portal.org Neuropeptides often have unique distribution patterns in the nervous system and their expression can be up-regulated in response to various stimuli. diva-portal.org this compound, as a peptide fragment, could potentially interact with the receptors or degradation pathways of other neuropeptides, thereby modulating their effects.

For example, fragments of Substance P (SP), a well-characterized neuropeptide, have been shown to possess biological activity that is distinct from the parent peptide. diva-portal.org The heptapeptide (B1575542) SP1-7, for instance, exhibits antinociceptive effects by binding to specific sites that are different from the primary SP receptor (NK1). diva-portal.org This highlights the potential for peptide fragments to have their own unique pharmacological profiles and to modulate the activity of the systems from which they are derived.

Furthermore, peptides can act as allosteric modulators of receptors, meaning they can bind to a site on the receptor that is different from the primary ligand binding site and influence the receptor's response to the endogenous ligand. biorxiv.org This can lead to either potentiation or inhibition of the endogenous peptide's signal. The complexity of neuropeptide systems allows for a wide range of such modulatory interactions. biosynth.com

Roles in General Amino Acid and Peptide Metabolism

The breakdown of peptides like this compound contributes to the cellular pool of amino acids and smaller peptides. The process of protein and peptide degradation is a fundamental aspect of cellular homeostasis, ensuring the removal of damaged or unneeded proteins and recycling their constituent amino acids. nih.gov The amino acids glutamine, tryptophan, and leucine released from the degradation of this compound can be re-utilized for the synthesis of new proteins or enter various metabolic pathways.

The N-end rule pathway provides a clear example of how the identity of an N-terminal amino acid can determine a protein's metabolic fate. nih.gov In the Arg/N-end rule pathway, N-terminal glutamine is considered a tertiary destabilizing residue. It can be deamidated to glutamic acid, which is then arginylated, marking the protein for degradation. nih.gov N-terminal tryptophan and leucine are classified as type 2 primary destabilizing residues, directly recognized by N-recognins. nih.gov While the N-terminus of this compound is acetylated, which prevents it from being a direct substrate for this pathway, the internal glutamine, tryptophan, and leucine residues would be released upon proteolytic cleavage and enter the general amino acid metabolic pool.

Peptides are polymers of amino acids linked by peptide bonds. unc.edu Their metabolism begins with the cleavage of these bonds by peptidases. The resulting smaller peptides and free amino acids can then be transported into cells and utilized for various cellular functions. Histidine, for example, plays a crucial role in enzyme active sites and as a buffer. unc.edu The amino acids from this compound would similarly be integrated into the cell's metabolic network.

Peptidomimetic Design and Development Based on Ac Gln Trp Leu Nh2 Scaffold

Rational Design Strategies for Overcoming Peptide Limitations

Rational design of peptidomimetics is a stepwise process that begins with a biologically active peptide, like Ac-Gln-Trp-Leu-NH2, to create molecules with improved drug-like properties. diva-portal.org Peptides inherently suffer from drawbacks such as low bioavailability and metabolic instability. diva-portal.org Peptidomimetics are designed to mimic the bioactive conformation of the parent peptide, thereby retaining the ability to interact with the biological target while possessing enhanced pharmacokinetic properties. diva-portal.org

A key aspect of rational design involves identifying the pharmacophore, which are the essential residues for biological activity. diva-portal.org This is often achieved by evaluating the binding affinities of various peptide analogs. diva-portal.org Common strategies to overcome peptide limitations include:

Amino Acid Substitution: Systematically replacing amino acids with others, such as alanine (B10760859) or glycine (B1666218), helps to determine the importance of each side chain. diva-portal.org Conservative replacements, like substituting methionine with norleucine, can improve stability by minimizing oxidation-prone residues. sigmaaldrich.com

N- and C-terminal Modifications: Modifications at the ends of the peptide chain, such as N-terminal acetylation (Ac) and C-terminal amidation (NH2) present in the this compound scaffold, are crucial for stability. diva-portal.orgsigmaaldrich.com For instance, an N-terminal glutamine (Gln) can be unstable and cyclize to pyroglutamate; amidation of the N-terminus can prevent this. sigmaaldrich.com

Truncation Studies: Systematically removing amino acids from either end of the peptide helps to identify the minimal sequence required for biological activity. diva-portal.orgnih.gov

These rational modifications aim to enhance stability, potency, and selectivity by systematically altering the peptide's structure based on structure-activity relationship (SAR) studies. diva-portal.orgnih.gov

Incorporation of Conformationally Constrained Scaffolds

A major strategy in peptidomimetic design is to introduce conformational constraints into the peptide backbone or side chains. upc.edu This rigidification can increase binding affinity by reducing the entropic penalty upon binding to a target and can enhance metabolic stability. nih.govupc.edu For the this compound scaffold, this involves replacing one or more of its amino acids with mimics that restrict conformational freedom.

Methods for introducing conformational constraints include:

Non-natural Amino Acids: Incorporating unnatural amino acids, such as D-amino acids or N-alkylated residues, can obstruct protease cleavage. uminho.ptnih.gov

α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) introduce local conformational constraints that can stabilize specific secondary structures. uminho.ptupc.edu

β-Amino Acids: These have the amino group attached to the beta-carbon, altering the peptide backbone and often leading to increased stability. upc.eduresearchgate.net

Constrained Dipeptide Isosteres: Replacing a dipeptide sequence with a rigid chemical scaffold, such as a benzazepinone, can lock the pharmacophore in a bioactive conformation. researchgate.net For example, the Phe-Gly dipeptide has been replaced with a constrained 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) scaffold in opioid peptides. researchgate.net

These strategies are guided by the hypothesis that controlling the conformational space (specifically the χ torsional angles) of key pharmacophoric residues like Tryptophan (Trp) and Leucine (B10760876) (Leu) in the this compound sequence can modulate biological activity. nih.govmdpi.com

| Constraining Strategy | Example Moiety/Modification | Purpose | Reference |

|---|---|---|---|

| Non-natural Amino Acids | D-amino acids, N-alkylation | Obstruct protease cleavage, enhance stability | uminho.ptnih.gov |

| α,α-Disubstituted Amino Acids | α-aminoisobutyric acid (Aib) | Induce local conformational constraints | uminho.ptupc.edu |

| β-Amino Acids | β-hHis | Alter backbone structure for increased stability | upc.edumdpi.com |

| Constrained Dipeptide Isosteres | Benzazepinone (Aba) scaffold | Lock pharmacophore in a bioactive conformation | researchgate.net |

Cyclization Strategies for Enhanced Stability and Conformational Control

Cyclization is a powerful technique to rigidify a peptide's structure, enhance stability against proteases, and lock it into a bioactive conformation. upc.eduresearchgate.net This involves forming a covalent bond between different parts of the peptide chain. For a linear peptide like this compound, cyclization would involve modifying the sequence to introduce reactive groups.

Common cyclization strategies include:

Head-to-Tail Cyclization: Forming an amide bond between the N-terminus and the C-terminus of the peptide. researchgate.netthieme-connect.de This requires deprotection of both termini. universiteitleiden.nl

Side-Chain to Side-Chain Cyclization: Introducing amino acids with reactive side chains (e.g., Cysteine for disulfide bridges, or Lysine and Aspartic acid for lactam bridges) that can be covalently linked. upc.eduresearchgate.net

Backbone-to-Side-Chain Cyclization: Linking a terminus to an amino acid side chain within the sequence. researchgate.net

Peptide Stapling: Introducing two amino acids with reactive side chains (e.g., α-methyl, α-alkenyl amino acids) that are then cross-linked, often to stabilize an α-helical conformation. nih.govmdpi.com

The choice of cyclization strategy and the size of the resulting ring are critical, as they dictate the final conformation of the pharmacophoric residues Gln, Trp, and Leu. researchgate.netthieme-connect.de For instance, cyclization was used to develop potent and selective cyclic RGD peptides and somatostatin (B550006) analogs. upc.edu

Hybrid Peptide-Small Molecule Constructs

Hybrid constructs merge a peptide fragment, which provides target specificity, with a non-peptidic moiety, such as a small molecule or a larger protein fragment like an antibody Fc region. mdpi.comgoogle.com This strategy aims to combine the high affinity and specificity of peptides with the favorable pharmacokinetic properties of small molecules or the long half-life of larger biologics. mdpi.com

Starting with the this compound scaffold, a hybrid could be designed by:

Peptide-Drug Conjugates (PDCs): Covalently attaching a cytotoxic drug or other therapeutic agent to the peptide via a chemical linker. mdpi.com The peptide component acts as a homing device to deliver the payload to specific cells. mdpi.com For example, bombesin (B8815690) peptide analogs have been conjugated to toxins like Hemiasterlin to target cancer cells. mdpi.com

Peptide-Fc Fusion Constructs: Fusing the peptide to an antibody Fc domain. This can dramatically increase the molecule's size and circulatory half-life. google.com The linkage is often achieved through a non-peptidyl bond to enhance stability. google.com

Hybridization of Active Sequences: Combining the pharmacophoric sequence of this compound with sequences from other bioactive peptides to create a new molecule with potentially enhanced or novel activities. nih.gov This approach has been used to generate hybrid antimicrobial peptides with improved activity and reduced toxicity. nih.gov

The linker chemistry—whether it's a short alkyl chain or a string of amino acids—is a critical component, influencing the stability and release of the active components. mdpi.comgoogle.com

Computational-Aided Peptidomimetic Design

Computational chemistry and molecular modeling are indispensable tools in modern peptidomimetic design. diva-portal.orgupc.edu These methods allow for the in silico design and evaluation of novel structures before undertaking complex and costly synthesis. nih.gov

For the this compound scaffold, computational approaches can be used to:

Generate Pharmacophore Models: By analyzing the structure-activity relationships of a series of analogs, computational tools can build a 3D model that defines the essential steric and electronic features required for biological activity. diva-portal.orgupc.edu

Predict Bioactive Conformations: Molecular dynamics simulations can explore the conformational landscape of the peptide and its analogs, helping to identify low-energy, stable conformations that are likely to be the bioactive form. uminho.ptbakerlab.org

Docking Studies: Computational docking simulates the interaction between a designed peptidomimetic and its target protein, predicting the binding mode and affinity. researchgate.netmdpi.com This was essential in rationalizing the unexpected binding modes of certain opioid peptide analogs. researchgate.net

Design Novel Scaffolds: Computational methods can be used to design entirely new, non-peptidic scaffolds that present the key pharmacophoric side chains (Gln, Trp, Leu) in the correct spatial orientation for target binding. nih.govbakerlab.org

These computational tools, often used in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, significantly accelerate the rational design process. diva-portal.org

Design of Peptide-Based Research Probes

Peptides like this compound and its derivatives are valuable as parent structures for creating research probes. These probes are essential tools for studying biological systems, visualizing receptors, and tracking molecular interactions. rsc.orgacs.org

The design of a research probe involves conjugating the peptide to a reporter molecule, such as:

Fluorophores: Attaching a fluorescent dye (e.g., Alexa Fluor) allows for the visualization of receptor localization and ligand-receptor interactions in real-time using fluorescence microscopy. acs.org For example, a bombesin analog was conjugated to Alexa Fluor 680 to create a high-affinity probe for the Gastrin-Releasing Peptide (GRP) receptor. acs.org

Radionuclides: Labeling the peptide with a radioactive isotope (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁸F) creates a radiopharmaceutical for use in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). rsc.orgfrontiersin.org Bombesin antagonists have been labeled with various radionuclides to image tumors expressing the GRP receptor. rsc.orgfrontiersin.org